
Ethyl 2,4-dioxo-6-tridecylcyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,4-dioxo-6-tridecylcyclohexane-1-carboxylate is an organic compound with a complex structure It is characterized by a cyclohexane ring substituted with ethyl, dioxo, and tridecyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dioxo-6-tridecylcyclohexane-1-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of cyclohexanecarboxylic acid derivatives with ethyl alcohol in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as distillation or recrystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2,4-dioxo-6-tridecylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can convert the dioxo groups to hydroxyl groups.
Substitution: This can replace one of the substituents on the cyclohexane ring with another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,4-dioxo-6-tridecylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research may explore its potential as a drug candidate or its role in drug delivery systems.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of Ethyl 2,4-dioxo-6-tridecylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate
- Cyclohexanecarboxylic acid derivatives
Comparison: Ethyl 2,4-dioxo-6-tridecylcyclohexane-1-carboxylate is unique due to its specific substitution pattern on the cyclohexane ring. This gives it distinct chemical properties and potential applications compared to other similar compounds. For instance, the presence of the tridecyl group may enhance its hydrophobicity, affecting its solubility and interaction with biological membranes.
Eigenschaften
CAS-Nummer |
61621-60-1 |
|---|---|
Molekularformel |
C22H38O4 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
ethyl 2,4-dioxo-6-tridecylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C22H38O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-18-16-19(23)17-20(24)21(18)22(25)26-4-2/h18,21H,3-17H2,1-2H3 |
InChI-Schlüssel |
XAEPRYPGLXNCIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC1CC(=O)CC(=O)C1C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


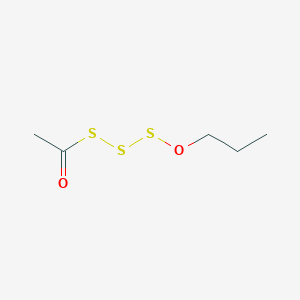
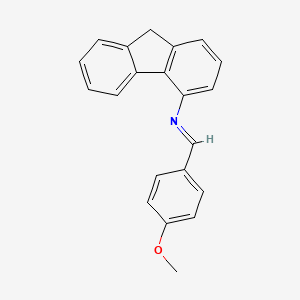
![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl prop-2-enoate](/img/structure/B14582720.png)
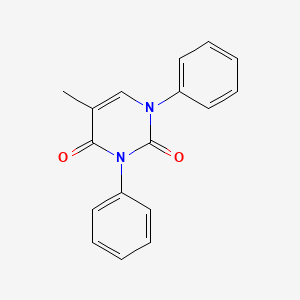
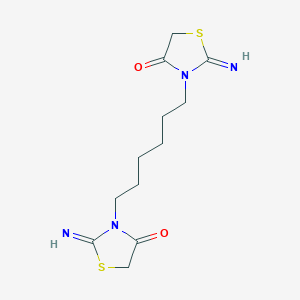
![1-[(4-Ethylphenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one](/img/structure/B14582738.png)
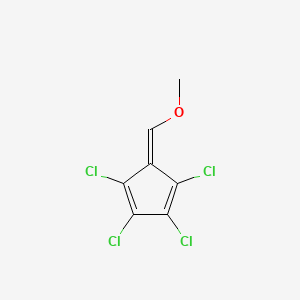
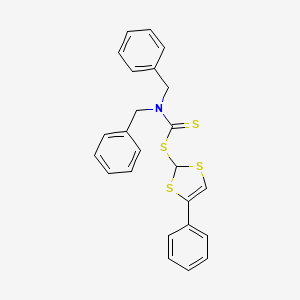
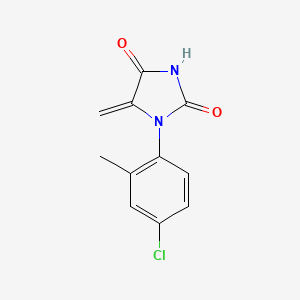

![Glycylglycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14582771.png)
![1-(Hexadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate](/img/structure/B14582778.png)
![2-Isothiocyanato-1-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14582779.png)

